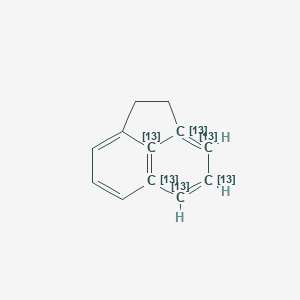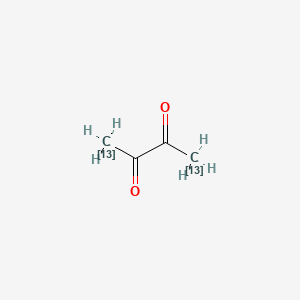
Mirodenafil-d7 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirodenafil-d7 Dihydrochloride is a deuterated form of Mirodenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Mirodenafil. The compound is known for its potential therapeutic applications, particularly in the treatment of erectile dysfunction and Alzheimer’s disease .
Preparation Methods
The synthesis of Mirodenafil-d7 Dihydrochloride involves the incorporation of deuterium atoms into the Mirodenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route includes the following steps:
Deuteration of starting materials: The initial step involves the deuteration of specific starting materials using deuterium gas or deuterated reagents.
Formation of the core structure: The deuterated starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of Mirodenafil.
Introduction of functional groups: Functional groups are introduced through substitution reactions to complete the synthesis of Mirodenafil-d7.
Formation of dihydrochloride salt: The final step involves the formation of the dihydrochloride salt by reacting Mirodenafil-d7 with hydrochloric acid.
Chemical Reactions Analysis
Mirodenafil-d7 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Mirodenafil-d7 can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products
Scientific Research Applications
Mirodenafil-d7 Dihydrochloride has several scientific research applications, including:
Pharmacokinetic studies: The compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Mirodenafil in biological systems.
Pharmacodynamic studies: Researchers use Mirodenafil-d7 to investigate the pharmacological effects and mechanisms of action of Mirodenafil.
Alzheimer’s disease research: Mirodenafil-d7 is being studied for its potential neuroprotective effects and its ability to ameliorate Alzheimer’s-like pathology by modulating various signaling pathways.
Erectile dysfunction research: The compound is used to explore the efficacy and safety of Mirodenafil in treating erectile dysfunction.
Mechanism of Action
Mirodenafil-d7 Dihydrochloride exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow. The compound also modulates various signaling pathways, including the cGMP/protein kinase G (PKG)/cAMP-responsive element-binding protein (CREB) pathway, glycogen synthase kinase 3β (GSK-3β) activity, and the Wnt/β-catenin signaling pathway .
Comparison with Similar Compounds
Mirodenafil-d7 Dihydrochloride belongs to the class of PDE5 inhibitors, which includes compounds such as:
Sildenafil: Known for its use in treating erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Used for erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.
Vardenafil: Primarily used for erectile dysfunction.
Avanafil: Another PDE5 inhibitor used for erectile dysfunction.
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by offering improved metabolic stability and reduced clearance rates compared to its non-deuterated counterparts .
Properties
CAS No. |
1329651-11-7 |
|---|---|
Molecular Formula |
C₂₆H₃₂D₇Cl₂N₅O₅S |
Molecular Weight |
611.63 |
Synonyms |
5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-(propoxy-d7)phenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one Hydrochloride; 4-[[3-(5-Ethyl-4,5-dihydro-4-oxo-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-2-yl)-4-(propoxy-d7)phenyl]sulfo |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)

![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)





![5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide](/img/structure/B1147309.png)



